N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide
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Overview
Description
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that features a combination of an isoxazole ring and an indole moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions, while indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their heterocyclic nature .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been associated with a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the indole moiety. One common method for synthesizing isoxazoles is the (3+2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) compounds . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutics targeting specific diseases.
Industry: The compound’s unique structure makes it useful in materials science and the development of novel polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione have similar structural features and biological activities.
Indole Derivatives: Compounds such as indole-3-carboxamides share the indole moiety and exhibit comparable pharmacological properties.
Uniqueness
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide is unique due to the combination of the isoxazole and indole rings, which provides a distinct set of chemical and biological properties. This dual functionality allows for versatile interactions with biological targets and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-19(17-10-14-8-4-5-9-16(14)21-17)20-12-15-11-18(24-22-15)13-6-2-1-3-7-13/h1-11,21H,12H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUNUNKMRCJZQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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